5-Methoxycoumarin

Übersicht

Beschreibung

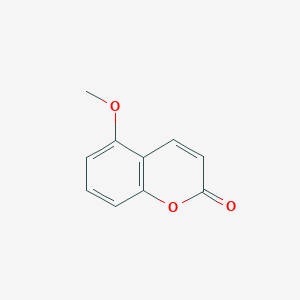

5-Methoxycoumarin is a coumarin derivative with the molecular formula C10H8O3 . It is a type of secondary metabolite found in various plant species . The average mass of 5-Methoxycoumarin is 176.169 Da and its monoisotopic mass is 176.047348 Da .

Synthesis Analysis

The synthesis of coumarin systems, including 5-Methoxycoumarin, has been a topic of interest for many organic and pharmaceutical chemists . A blend comprising ester coumarin and ammonium acetate is subjected to fusion on a hot plate at a temperature range of 140℃ for a duration of 6 h . This process forms 5-substituted 8-methoxycoumarin-3-carboxamides .Molecular Structure Analysis

The molecular structure of 5-Methoxycoumarin comprises a coumarin core with a methoxy group attached . The structure is characterized by its average mass of 176.169 Da and monoisotopic mass of 176.047348 Da .Chemical Reactions Analysis

Coumarin derivatives, including 5-Methoxycoumarin, are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are involved in various chemical reactions, including [2 + 2] photocycloaddition under two-photon excitation .Physical And Chemical Properties Analysis

5-Methoxycoumarin has an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da . It is characterized by its coumarin core structure with a methoxy group attached .Wissenschaftliche Forschungsanwendungen

- 5-Methoxycoumarin exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Its ability to scavenge free radicals makes it valuable in various health-related applications .

- Researchers have explored 5-Methoxycoumarin’s antibacterial effects. It shows promise against bacterial pathogens, making it a potential candidate for developing novel antimicrobial agents .

- 5-Methoxycoumarin demonstrates antifungal activity against pathogenic fungi. This property could be harnessed for agricultural purposes, protecting crops from fungal diseases .

- Studies suggest that 5-Methoxycoumarin may inhibit human immunodeficiency virus (HIV) replication. Further research could explore its potential as an anti-HIV therapeutic agent .

- The compound has shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Investigating its mechanism of action could lead to new treatments for this infectious disease .

- 5-Methoxycoumarin’s cytotoxic effects on cancer cells have been investigated. Researchers are interested in its role as a potential chemotherapeutic agent .

- In agriculture, 5-Methoxycoumarin could be explored as an eco-friendly pesticide. Computer-aided molecular design (CAMD) methods can optimize its structure for low toxicity while maintaining efficacy against pests .

- Despite its beneficial properties, 5-Methoxycoumarin may have adverse effects on the environment and health. Quantitative structure-activity relationship (QSAR) approaches help predict its hazardous properties .

Antioxidant Activity

Antibacterial Potential

Antifungal Properties

Anti-HIV Activity

Anti-Tubercular Effects

Anti-Cancer Potential

Agrochemical Applications

Environmental and Health Considerations

Wirkmechanismus

Target of Action

5-Methoxycoumarin, like other coumarin derivatives, is known to interact with various cellular targets. Coumarin derivatives have been reported to target proteins such as caspase-3/7 and β-tubulin . These proteins play crucial roles in cell proliferation and apoptosis, respectively .

Mode of Action

For instance, it may inhibit β-tubulin polymerization, a critical process in cell division . This interaction could lead to cell cycle arrest and trigger apoptosis .

Biochemical Pathways

Coumarins are known to originate from the phenylpropanoid pathway in plants . They can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis . By targeting key proteins in these pathways, 5-Methoxycoumarin could potentially influence downstream effects such as cell growth and death .

Pharmacokinetics

Coumarin derivatives are known for their potential pharmacodynamic and pharmacokinetic properties

Result of Action

Similar coumarin derivatives have been shown to exhibit significant antiproliferative effects on cancer cells . They can induce cell cycle arrest and trigger apoptosis, leading to a decrease in cell proliferation .

Action Environment

The action, efficacy, and stability of 5-Methoxycoumarin can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and activity . Additionally, the cellular environment, including the presence of other metabolites and proteins, can also influence the compound’s action .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-3-2-4-9-7(8)5-6-10(11)13-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFXTIBDEAZMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447601 | |

| Record name | 5-METHOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxycoumarin | |

CAS RN |

51559-36-5 | |

| Record name | 5-Methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051559365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUV63OTC0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Has 5-methoxycoumarin been found in natural sources?

A2: Yes, 5-methoxycoumarin has been identified in various plants. It was found alongside other coumarins in Prunus prostrata [] and has been identified as a predominant marker in Peucedani Radix, a traditional Chinese herbal medicine. []

Q2: What are the potential applications of 5-methoxycoumarin in drug discovery?

A3: Research suggests that 5-methoxycoumarin exhibits inhibitory effects on human microsomal cytochrome P450 (CYP) 2A6. [] This enzyme plays a role in nicotine detoxification and the activation of tobacco-specific procarcinogens. 5-Methoxycoumarin's inhibitory action on CYP2A6 makes it a potential lead compound for developing drugs targeting smoking cessation and reducing the risk of tobacco-related cancers.

Q3: Can 5-methoxycoumarin be synthesized, and if so, how does this relate to its natural occurrence?

A4: Yes, 5-methoxycoumarin can be synthesized. It can be produced from 7-hydroxy-5-methoxycoumarin through a series of reactions. [] Interestingly, this synthetic pathway mirrors the proposed biosynthetic route of naturally occurring 5,7-dioxygenated coumarins. []

Q4: How do structural differences between 5-methoxycoumarin and other coumarins affect their biological activity?

A5: Comparing 5-methoxycoumarin with other coumarin derivatives, such as methoxalen and menthofuran, reveals the impact of structural modifications on CYP2A6 inhibition. 5-Methoxycoumarin demonstrates a more selective inhibitory effect on CYP2A6 compared to methoxalen and menthofuran. [] This finding emphasizes the importance of structure-activity relationship (SAR) studies in optimizing the selectivity and potency of drug candidates.

Q5: Are there analytical techniques available to specifically identify and quantify 5-methoxycoumarin?

A6: High-performance liquid chromatography (HPLC) coupled with a diode-array detector proves effective in the simultaneous determination of 5-methoxycoumarin alongside other furocoumarins in complex mixtures like cosmetics. [] This method offers good linearity, accuracy, and precision, making it suitable for quality control and regulatory purposes.

Q6: Has 5-methoxycoumarin been found in any species other than plants?

A7: While 5-methoxycoumarin is commonly found in plants, it has also been identified in the buds of the Algerian Pistacia atlantica desf. Subsp. atlantica. [] This finding highlights the potential for discovering bioactive compounds from diverse natural sources.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid](/img/structure/B3053087.png)

![2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione](/img/structure/B3053094.png)

![N-[2-(Hexanoylamino)ethyl]hexanamide](/img/structure/B3053099.png)

![4-methyl-N-[4-(4-methylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B3053102.png)

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)